InChI=1S/C15H12O4/c1-19-15(18)12-4-2-10(3-5-12)14(17)11-6-8-13(16)9-7-11/h2-9,16H,1H3
.
Methyl 4-(4-hydroxybenzoyl)benzoate is derived from the reaction of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. It falls under the category of aromatic esters, characterized by the presence of aromatic rings and ester functional groups. The compound is classified as a preservative and is commonly used in personal care products to prevent microbial growth.
The synthesis of methyl 4-(4-hydroxybenzoyl)benzoate can be performed through several methods, including:
The molecular structure of methyl 4-(4-hydroxybenzoyl)benzoate features:
The crystal structure exhibits hydrogen bonding between hydroxyl groups, contributing to its stability and influencing its melting point and solubility characteristics.
Methyl 4-(4-hydroxybenzoyl)benzoate can undergo various chemical reactions, including:
The mechanism of action for methyl 4-(4-hydroxybenzoyl)benzoate primarily relates to its role as a preservative:
Methyl 4-(4-hydroxybenzoyl)benzoate has diverse applications across various fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: